MFCD04065437
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Overview
Description
MFCD04065437 is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. The compound features a unique combination of a thieno[2,3-d]pyrimidine core with various functional groups, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04065437 involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
MFCD04065437 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
MFCD04065437 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of MFCD04065437 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
What sets MFCD04065437 apart from similar compounds is its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-methylpropyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O4S2/c1-11(2)9-30-22(29)18-12(3)17-20(32-18)24-10-26(21(17)28)8-16(27)25-19-14(7-23)13-5-4-6-15(13)31-19/h10-11H,4-6,8-9H2,1-3H3,(H,25,27) |
InChI Key |
SFRYORBGWRVALY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C |
Origin of Product |
United States |
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